2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. Boronic acids are known for their versatile reactivity and have found extensive use in organic synthesis .
Chemical Reactions Analysis
Boronic acids, such as this compound, are known to be highly effective catalysts for dehydrative amidation between carboxylic acids and amines . They are also used in Suzuki-coupling reactions to prepare aryl or heteroaryl derivatives .Scientific Research Applications
Structural Analysis and Crystal Design
The compound has been utilized in the structural analysis of polymorphs and co-crystals. A study by Batsanov et al. (2012) explored the structural versatility of related dioxaborolane derivatives, demonstrating their propensity to form diverse crystalline structures and channel host-guest structures, which could have implications in materials science (Batsanov et al., 2012).
Synthesis and Reactions
The compound plays a role in the synthesis and reactions of silanes, as investigated by Matyjaszewski and Chen (1988). Their work involved the preparation of silanes with two triflate groups, exploring the displacement reactions and the effects of triflate groups on reactivity (Matyjaszewski & Chen, 1988).
Nanoparticle Synthesis
Fischer, Baier, and Mecking (2013) demonstrated the use of dioxaborolane derivatives in creating enhanced brightness emission-tuned nanoparticles. These nanoparticles, derived from heterodifunctional polyfluorene building blocks, show potential in applications like fluorescence imaging (Fischer, Baier, & Mecking, 2013).
Inhibitory Activity in Serine Proteases
Spencer et al. (2002) synthesized dioxaborolane derivatives and assessed their inhibitory activity against serine proteases, including thrombin. This research highlights the potential biomedical applications of these compounds (Spencer et al., 2002).
Molecular Structure Studies
Clegg et al. (1996) investigated the molecular structure of a related dioxaborolane compound, providing insights into the molecular configurations and interactions, crucial for understanding its chemical behavior (Clegg et al., 1996).
Polymer Synthesis
Yokozawa et al. (2011) studied the use of dioxaborolane in the precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization. This research is significant for the development of advanced polymeric materials (Yokozawa et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)10-6-5-8(13(16,17)18)7-9(10)14(19,20)21/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUHVJUDRBNCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674691 | |
Record name | 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1073353-65-7 | |
Record name | 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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